molecular formula C17H22ClF2N3O2S B2942782 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177690-86-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No.: B2942782
CAS No.: 1177690-86-6
M. Wt: 405.89
InChI Key: YSSXITAIEAVRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic small molecule characterized by a 4,6-difluorobenzo[d]thiazole core linked to a butyramide group and a 2-morpholinoethylamine side chain, with a hydrochloride counterion enhancing solubility. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors. The morpholinoethyl group contributes to improved aqueous solubility, a critical factor in pharmacokinetics, while the butyramide moiety offers conformational flexibility for target engagement. This compound is part of a broader class of benzothiazole derivatives explored for therapeutic applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2S.ClH/c1-2-3-15(23)22(5-4-21-6-8-24-9-7-21)17-20-16-13(19)10-12(18)11-14(16)25-17;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSXITAIEAVRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C13H17F2N3S·HCl
  • Molecular Weight : 285.36 g/mol
  • PubChem CID : 33680024

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the benzothiazole ring.
  • Introduction of the morpholinoethyl side chain.
  • Coupling with butyric acid derivatives to form the final amide structure.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, potentially through the modulation of apoptotic pathways.
  • Case Study : In vitro assays demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines, with IC50 values indicating potent activity (values not specified in available literature) .

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties, particularly relevant for conditions such as Alzheimer's disease:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its availability in synaptic clefts . This suggests a potential therapeutic role in enhancing cognitive function.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and AChE, supporting its role as a potential inhibitor .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting AChE and possibly other enzymes involved in neurotransmitter metabolism, the compound may enhance cholinergic signaling.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation .

Data Summary

Biological ActivityTargetMechanismReference
CytotoxicityCancer CellsInduces apoptosis
AChE InhibitionAChEIncreases acetylcholine levels
NeuroprotectionNeuronsPrevents neurodegeneration

Comparison with Similar Compounds

4,6-Difluoro Substitution vs. Non-Fluorinated Analogs

The 4,6-difluoro substitution distinguishes this compound from non-fluorinated analogs like N-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8). In contrast, methoxy groups (e.g., 4-methoxy in CAS 1052530-89-8) enhance lipophilicity but may reduce polarity, impacting solubility .

Benzothiazole vs. Thiadiazole/Triazole Cores

Thiadiazole and triazole derivatives (e.g., compounds 20–24 in ) lack the benzo[d]thiazole core but share heterocyclic aromaticity. These systems exhibit distinct electronic profiles; for example, thiadiazoles in show tautomerism (thione-thiol equilibrium), which is absent in rigid benzothiazoles. Such differences influence reactivity and biological target selectivity .

Side Chain Variations

Morpholinoethyl vs. Diethylaminoethyl/Dimethylaminopropyl

The morpholinoethyl group in the target compound contrasts with diethylaminoethyl (e.g., CAS 1321775-07-8) or dimethylaminopropyl (e.g., CAS 1052530-89-8) side chains. Morpholine, a saturated oxygen-containing heterocycle, confers higher polarity and lower basicity compared to tertiary amines like diethylaminoethyl. This impacts solubility, with morpholino derivatives often exhibiting better aqueous compatibility .

Butyramide vs. Benzamide/Carboxamide Linkers

Replacing the butyramide group with benzamide (e.g., N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride) or carboxamide (e.g., benzo[d]thiazole-2-carboxamide in CAS 1052530-89-8) alters steric and electronic properties. Butyramide’s aliphatic chain may enhance flexibility, facilitating interactions with hydrophobic pockets, while benzamide’s aromaticity could promote π-π stacking .

Functional Group Additions

Ethoxy Substitution

The 4-ethoxy variant () introduces an electron-donating ethoxy group on the benzamide ring, increasing lipophilicity compared to the unsubstituted parent compound.

Dioxopyrrolidinyl Moieties

Compounds like CAS 1321775-07-8 incorporate a 2,5-dioxopyrrolidinyl group, which introduces hydrogen-bonding capability and rigidity. This contrasts with the target compound’s simpler butyramide linker, suggesting divergent pharmacodynamic profiles .

Spectroscopic Characterization

  • IR Spectroscopy : The absence of C=O bands in triazole-thiones (, –1255 cm⁻¹ for C=S) contrasts with the target compound’s amide C=O (~1680 cm⁻¹).
  • 1H-NMR: Protons adjacent to fluorine (e.g., 4,6-difluorobenzo[d]thiazole) exhibit complex splitting patterns, whereas morpholinoethyl groups show characteristic signals at δ 2.5–3.5 ppm .

Tabulated Comparison of Key Analogues

Compound Name / CAS Core Structure Substituents/Functional Groups Key Properties Reference
Target Compound 4,6-Difluorobenzo[d]thiazole Butyramide, morpholinoethyl High solubility (HCl salt), flexibility
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-benzamide Benzo[d]thiazole Benzamide, morpholinoethyl Aromatic π-π interactions
CAS 1052530-89-8 Benzo[d]thiazole Dimethylaminopropyl, methoxy Increased lipophilicity
CAS 1321775-07-8 Benzo[d]thiazole Diethylaminoethyl, dioxopyrrolidinyl Hydrogen-bonding capability
4-Ethoxy variant () Benzo[d]thiazole 4-ethoxybenzamide, morpholinoethyl Enhanced lipophilicity

Q & A

Q. What are the optimal conditions for synthesizing N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride?

Methodological Answer: The synthesis typically involves coupling 4,6-difluorobenzo[d]thiazol-2-amine with a morpholinoethyl-substituted butyramide intermediate. Key steps include:

  • Acylation : React the amine precursor with p-toluoyl chloride in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst at 20°C .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol to isolate the hydrochloride salt .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine) and monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts:
    • Thiazole protons (δ 7.65–7.26 ppm for aromatic H), morpholinoethyl protons (δ 3.53–2.67 ppm), and butyramide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (e.g., calculated m/z for C17_{17}H20_{20}ClF2_2N3_3OS: 346.1; experimental: 346.1) .
  • Elemental Analysis : Verify C, H, N, S content (e.g., calculated C: 48.63%, found: 48.52%) to rule out impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis : Replace the difluorobenzo[d]thiazole or morpholinoethyl group with bioisosteres (e.g., nitro, methoxy, or chloro substituents) and compare pharmacological profiles .
  • In Vitro Assays : Test analogs in target-specific assays (e.g., TRPV3 inhibition using calcium flux assays, as in ) and correlate activity with structural features.
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses to TRPV3 or other targets, using crystallographic data from related benzothiazole derivatives .

Q. How should researchers address conflicting NMR or mass spectrometry data?

Methodological Answer:

  • Repetition : Re-run NMR in deuterated DMSO or CDCl3_3 to check for solvent artifacts .
  • High-Resolution MS : Use HRMS-ESI to resolve ambiguities in molecular ion peaks (e.g., distinguish [M+H]+^+ from adducts).
  • X-ray Crystallography : If available, obtain single-crystal structures to confirm bond connectivity, as demonstrated for related thiazole-amide derivatives .

Q. What strategies are recommended for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction .
  • In Vivo Studies : Administer the compound in murine models (e.g., 10 mg/kg IV/PO) and collect plasma for LC-MS/MS analysis to calculate AUC and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.